FASN inhibitor 1

Overview

Description

Fatty Acid Synthase (FASN) is an enzyme that plays a key role in fatty acid synthesis in cells. FASN inhibitors have gained attention as potential therapeutic agents, particularly in the context of cancer treatment . FASN inhibitor 1 is one such compound that has been studied for its potential therapeutic effects .

Chemical Reactions Analysis

FASN inhibitors, including FASN inhibitor 1, work by inhibiting the activity of FASN, an enzyme crucial for fatty acid synthesis . This inhibition can lead to various cellular responses, including increased levels of certain proteins and changes in cell death pathways .Scientific Research Applications

Treatment of Non-Alcoholic Steatohepatitis (NASH)

FASN inhibitors have been found to target multiple drivers of NASH by reducing steatosis, inflammation, and fibrosis in preclinical models . They decrease triglyceride content, which is consistent with direct anti-steatotic activity . In human hepatic stellate cells, FASN inhibitors reduce markers of fibrosis including collagen1α (COL1α1) and α-smooth muscle actin (αSMA) .

Inhibition of Immune and Stellate Cells

FASN inhibitors attenuate inflammatory and fibrotic drivers of NASH by direct inhibition of immune and stellate cells, beyond decreasing fat accumulation in hepatocytes . This provides an opportunity to target three key hallmarks of NASH .

Treatment of Non-Small Cell Lung Cancer (NSCLC) and Melanoma

A unique inhibitor targeting the ketosynthase (KS) domain of FASN shows superior cytotoxicity and selectivity over orlistat and TVB-3166, as well as strong antitumor effects in both NSCLC and melanoma mouse xenografts .

Inhibition of Cell Migration and Invasion

The FASN inhibitor 6p appreciably inhibits cell migration and invasion . This could be particularly useful in preventing the spread of cancer cells.

Stimulation of Immune Activity Against Hepatocellular Carcinoma

Inhibition of FASN increases MHC-I protein levels by suppressing its palmitoylation and lysosomal degradation, which stimulates immune activity against hepatocellular carcinoma and enhances the efficacy of immune checkpoint inhibition .

Inhibition of Colorectal Cancer (CRC) Growth

Novel FASN inhibitors significantly inhibit CRC growth both in vitro and in vivo . Basal activation of AMPK and Akt may be predictive of responsiveness to FASN inhibition and may function as potential biomarkers to allow a more personalized treatment approach .

Mechanism of Action

- In non-alcoholic steatohepatitis (NASH), FASN drives de novo lipogenesis, mediates pro-inflammatory and fibrogenic signaling, and contributes to fat accumulation in the liver .

- This inhibition leads to decreased fat accumulation in hepatocytes and attenuates inflammatory and fibrotic processes in NASH .

- FASN inhibitor 1 impacts several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Future Directions

FASN inhibitors, including FASN inhibitor 1, show promise as potential therapeutic agents, particularly in the treatment of conditions like non-alcoholic steatohepatitis (NASH) and various forms of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their therapeutic efficacy, and minimizing their side effects .

properties

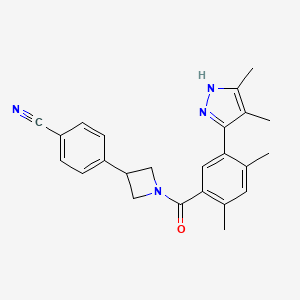

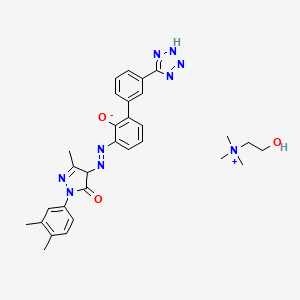

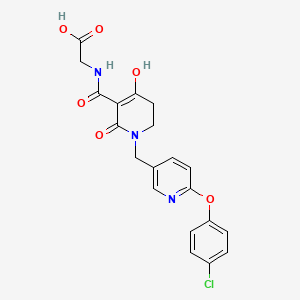

IUPAC Name |

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQFUFDAFKCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fasn-IN-3 | |

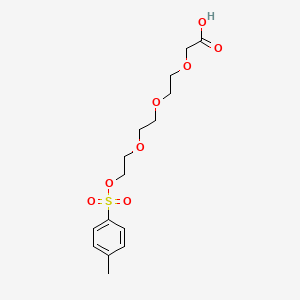

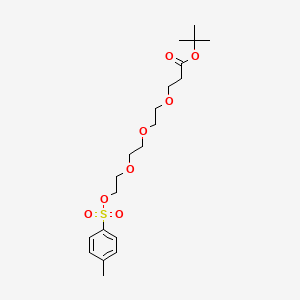

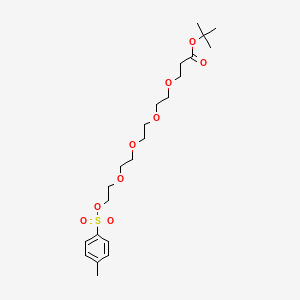

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

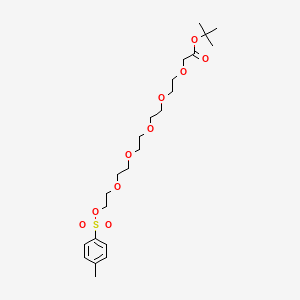

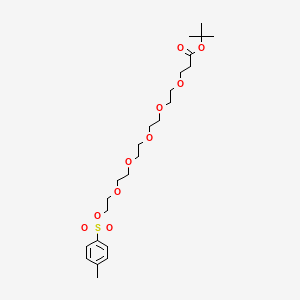

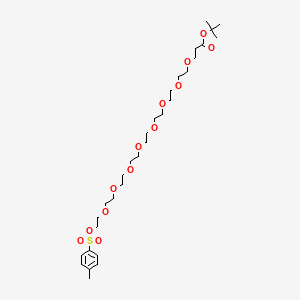

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)

![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)

![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)